molecular formula C10H12N2O3 B6663056 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid

Cat. No.: B6663056
M. Wt: 208.21 g/mol
InChI Key: RBVHRGSLCYWEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid typically involves the condensation of 4-methyl-1H-pyrrole-3-carboxylic acid with cyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxamide
  • 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylate
  • 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxyl chloride

Uniqueness

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-11-5-7(6)8(13)12-10(2-3-10)9(14)15/h4-5,11H,2-3H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVHRGSLCYWEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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